molecular formula C18H22N2 B1208228 Uleine

Uleine

Cat. No. B1208228
M. Wt: 266.4 g/mol
InChI Key: MFFIRXGJJPPAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uleine is a natural product found in Himatanthus bracteatus with data available.

Scientific Research Applications

Anti-Inflammatory Properties

Uleine, a major indole alkaloid from Himatanthus lancifolius, has demonstrated significant anti-inflammatory activities. A study by Nardin et al. (2008) focused on its in vitro effects on human leukocytes, finding that uleine-rich fractions inhibit the migration of granulocytes and their adhesion to integrins, suggesting potential for interfering with leukocyte trafficking in inflammatory conditions.

Synthesis and Structural Analysis

Research has also been directed towards the synthesis of uleine. Patır and Uludağ (2009) described a new synthetic route for the total synthesis of uleine, emphasizing the importance of intramolecular cyclization in its formation (Patır & Uludağ, 2009).

Neuroprotective Effects

Uleine has shown promise in neurodegenerative disorders, particularly Alzheimer’s disease. Seidl et al. (2016) investigated uleine's interaction with Alzheimer's disease targets, finding strong inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, and β-secretase, and significant inhibition of amyloid-β peptide self-aggregation, without toxicity to neuronal cells (Seidl et al., 2016).

Immune System Modulation

Uleine-rich fractions from Himatanthus lancifolius were also found to inhibit the proliferation of human lymphoid cells, suggesting potential applications as an immune system modulator. This effect was observed in both phytohemagglutinin-stimulated lymphocytes and leukemic cell lines (Nardin et al., 2010).

Influence on Nitric Oxide Production

Research by Souza et al. (2007) explored the influence of uleine on nitric oxide production in cell lines, finding that uleine stimulated nitric oxide production, suggesting an impact on cell signaling pathways (Souza et al., 2007).

Antioxidant Activity

While examining uleine's antioxidant activity, it was discovered that uleine and its alkaloidal fractions from Himatanthus lancifolius possess antioxidant properties, contributing to its potential therapeutic applications (Seidl et al., 2010).

properties

Product Name

Uleine

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene

InChI

InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3

InChI Key

MFFIRXGJJPPAMA-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C

synonyms

uleine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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